3'-Bromo-2-(2-fluorophenyl)acetophenone
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Overview
Description
3’-Bromo-2-(2-fluorophenyl)acetophenone is a chemical compound with the molecular formula C14H10BrFO . It has a molecular weight of 293.14 . The compound appears as a white solid .
Molecular Structure Analysis
The InChI code for 3’-Bromo-2-(2-fluorophenyl)acetophenone is 1S/C14H10BrFO/c15-12-6-3-5-11(8-12)14(17)9-10-4-1-2-7-13(10)16/h1-8H,9H2 . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
3’-Bromo-2-(2-fluorophenyl)acetophenone is a light yellow oil . Another similar compound, 2-Bromo-2’-fluoroacetophenone, has a melting point of 27-34°C and appears as a pale cream to cream to brown to pale gray or pale blue solid .Scientific Research Applications
Enantioselective Applications
Enantioselective Microbial Reduction : 3'-Bromo-2-(2-fluorophenyl)acetophenone derivatives were used in enantioselective microbial reduction to prepare chiral intermediates. Organisms from various genera were used to reduce the compound to its corresponding alcohol with high yield and enantiomeric excess. This process demonstrates the potential of microbial systems in producing enantiomerically pure substances, important in the synthesis of pharmaceuticals and other active molecules (Patel et al., 2004).
Synthetic Chemistry
Synthesis of Benzothiazepines and Pyrazolines : 3'-Bromo-2-(2-fluorophenyl)acetophenone was utilized as a precursor in the synthesis of various fluorinated benzothiazepines and pyrazolines. The compound underwent a series of chemical transformations, showcasing its role as a versatile building block in synthetic organic chemistry (Jagadhani et al., 2015).
Conformational Analysis : The compound was also studied for its solution-state conformations, providing insight into the molecular structure and behavior of halogen-substituted acetophenones. Understanding these conformations is crucial in fields like drug design and material science (Mirarchi & Ritchie, 1984).
Green Chemistry
Eco-friendly Synthesis : The compound was part of a green chemistry study where it was used in an eco-friendly, one-pot multicomponent synthesis. The study emphasized the advantages of avoiding hazardous substances and promoting environmentally benign synthetic routes (Jadhav et al., 2017).
Biological Applications
Biological Baeyer–Villiger Oxidation : The compound was studied in the context of biological Baeyer–Villiger oxidation using 19F NMR. This research highlights its potential role in understanding and optimizing biotransformation processes, crucial for the development of sustainable chemical production methods (Moonen et al., 2001).
Biochemical Applications
Aldehyde Dehydrogenase Reactivity : The compound's reactivity with human aldehyde dehydrogenase was characterized, showing its potential as a tool for studying enzyme function and inhibition, which is vital in understanding metabolic pathways and developing therapeutic agents (Abriola et al., 1990).
Safety And Hazards
properties
IUPAC Name |
1-(3-bromophenyl)-2-(2-fluorophenyl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrFO/c15-12-6-3-5-11(8-12)14(17)9-10-4-1-2-7-13(10)16/h1-8H,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXXUEEJATSJRCK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)C2=CC(=CC=C2)Br)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrFO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20642340 |
Source
|
Record name | 1-(3-Bromophenyl)-2-(2-fluorophenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20642340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3'-Bromo-2-(2-fluorophenyl)acetophenone | |
CAS RN |
898784-63-9 |
Source
|
Record name | Ethanone, 1-(3-bromophenyl)-2-(2-fluorophenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898784-63-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(3-Bromophenyl)-2-(2-fluorophenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20642340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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